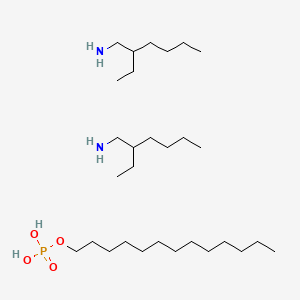

2-ethylhexan-1-amine;tridecyl dihydrogen phosphate

Description

Properties

CAS No. |

17701-04-1 |

|---|---|

Molecular Formula |

C29H67N2O4P |

Molecular Weight |

538.8 g/mol |

IUPAC Name |

2-ethylhexan-1-amine;tridecyl dihydrogen phosphate |

InChI |

InChI=1S/C13H29O4P.2C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;2*1-3-5-6-8(4-2)7-9/h2-13H2,1H3,(H2,14,15,16);2*8H,3-7,9H2,1-2H3 |

InChI Key |

JZWAGECTJHZDAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOP(=O)(O)O.CCCCC(CC)CN.CCCCC(CC)CN |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of 1-Hexanol

- Reaction Setup : The synthesis is typically conducted in an autoclave reactor charged with 1-hexanol (2.5 mmol) and urea (2.5 mmol) in 1 mL diglyme solvent.

- Catalyst System : Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) [(Cp)RuCl(dppe)] at 3 mol% loading is used as the catalyst, supported by diphenylphosphinopropane (dppp) ligand (0.07 mmol) and potassium carbonate (K2CO3, 0.04 g) as base.

- Reaction Conditions : The autoclave is flushed with argon to maintain an inert atmosphere and heated to 160 °C for 12 hours.

- Mechanism : The urea acts as an ammonia source, facilitating amination of the alcohol to the corresponding amine.

- Post-Reaction : After cooling to room temperature, the product mixture is analyzed by gas chromatography to confirm the formation of 2-ethylhexan-1-amine.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-Hexanol (2.5 mmol) |

| Aminating Agent | Urea (2.5 mmol) |

| Catalyst | (Cp)RuCl(dppe), 3 mol% |

| Ligand | Diphenylphosphinopropane (0.07 mmol) |

| Base | K2CO3 (0.04 g) |

| Solvent | Diglyme (1 mL) |

| Temperature | 160 °C |

| Reaction Time | 12 hours |

| Atmosphere | Argon (inert) |

| Analysis Method | Gas Chromatography |

This method offers a high conversion rate to 2-ethylhexan-1-amine under relatively mild conditions without requiring harsh reagents.

Preparation Methods of Tridecyl Dihydrogen Phosphate

Tridecyl dihydrogen phosphate is a phosphate ester surfactant with a long alkyl chain derived from tridecyl alcohol. It is widely used for its emulsifying, dispersing, and wetting properties in industrial applications.

Synthesis via Ethoxylation and Phosphorylation

- Step 1: Ethoxylation of Tridecyl Alcohol

- Tridecyl alcohol (C13 alkyl chain) is reacted with ethylene oxide to introduce polyethylene glycol (PEG) chains.

- The degree of ethoxylation (number of ethylene oxide units) is controlled to tailor the surfactant properties.

- Step 2: Phosphorylation

- The ethoxylated tridecyl alcohol is then esterified with phosphoric acid to form tridecyl dihydrogen phosphate.

- Reaction conditions such as temperature, molar ratios, and catalysts are optimized to maximize yield and purity.

- Industrial Considerations

- Reaction parameters are tightly controlled to ensure consistent product quality.

- Purification involves removal of unreacted materials and byproducts.

Chemical Reaction Overview

$$

\text{Tridecyl alcohol} + \text{Ethylene oxide} \rightarrow \text{Ethoxylated tridecyl alcohol}

$$

$$

\text{Ethoxylated tridecyl alcohol} + \text{Phosphoric acid} \rightarrow \text{Tridecyl dihydrogen phosphate}

$$

Summary Table of Reaction Conditions

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| Ethoxylation | Tridecyl alcohol + Ethylene oxide | Controlled temperature, catalyst | Controls PEG chain length |

| Phosphorylation | Ethoxylated alcohol + Phosphoric acid | Esterification conditions, purification | Produces phosphate ester |

This method is the standard industrial route for producing tridecyl dihydrogen phosphate with high purity and tailored properties.

Comparative Analysis and Research Findings

| Compound | Preparation Method | Key Advantages | Challenges/Notes |

|---|---|---|---|

| 2-Ethylhexan-1-amine | Catalytic amination of 1-hexanol with urea and Ru catalyst | Mild conditions, high selectivity | Requires inert atmosphere and catalyst handling |

| Tridecyl dihydrogen phosphate | Ethoxylation of tridecyl alcohol followed by phosphorylation | Tailorable surfactant properties, scalable | Control of ethoxylation degree critical for performance |

Research Findings

- The ruthenium-catalyzed amination for 2-ethylhexan-1-amine shows excellent conversion efficiency and selectivity, with minimal side products, making it suitable for industrial synthesis.

- The ethoxylation-phosphorylation route for tridecyl dihydrogen phosphate allows precise control over surfactant characteristics, essential for applications in detergents and emulsifiers.

- Both methods emphasize the importance of reaction condition optimization, catalyst selection, and purification for achieving high product quality.

Chemical Reactions Analysis

Types of Reactions

2-ethylhexan-1-amine;tridecyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The phosphate ester can be reduced under specific conditions.

Substitution: The compound can undergo substitution reactions where the amine or phosphate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may produce nitro compounds, while reduction of the phosphate ester may yield alcohols .

Scientific Research Applications

Surfactants and Emulsifiers

2-Ethylhexan-1-amine; tridecyl dihydrogen phosphate is used as a surfactant due to its ability to reduce surface tension between liquids. It can effectively encapsulate other molecules, enhancing their solubility and bioavailability. This property is particularly beneficial in formulations requiring specific surfactant characteristics, such as those found in detergents and personal care products.

Cosmetic Formulations

In cosmetic applications, this compound serves as an emulsifier that stabilizes mixtures of oil and water. Its unique structure allows it to improve the texture and consistency of creams and lotions, making it a valuable ingredient in skincare formulations . Recent studies have demonstrated that formulations containing this compound exhibit enhanced moisturizing properties due to its ability to form stable emulsions .

Pharmaceutical Applications

The compound may also find applications in the pharmaceutical industry as a drug delivery agent. Its capacity to interact with lipid membranes suggests potential use in enhancing the permeability of drugs across biological barriers. This could lead to improved bioavailability of active pharmaceutical ingredients.

Environmental Impact

Research indicates that compounds similar to 2-ethylhexan-1-amine; tridecyl dihydrogen phosphate have low environmental toxicity profiles when used appropriately. The potential for eutrophication is minimal compared to traditional phosphates, making it a safer alternative in various applications .

Case Studies

Case Study: Cosmetic Formulation Development

A recent study focused on developing topical formulations using response surface methodology to evaluate the physical and sensory properties of products containing 2-ethylhexan-1-amine; tridecyl dihydrogen phosphate. The results indicated significant improvements in consistency index and moisturizing effects, demonstrating the compound's effectiveness as an emulsifier in cosmetic products .

Mechanism of Action

The mechanism of action of 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The amine group can form hydrogen bonds and ionic interactions, while the phosphate ester can participate in phosphorylation reactions. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Industrial Relevance

- Chemical Bonding : The 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate complex leverages ionic interactions for stability, similar to MDP-HAp bonding in dental materials but without polymerization capacity .

- Solubility : The branched amine enhances solubility in organic solvents compared to linear amines like octadecylamine .

- Toxicity: Limited data exist, but related phosphate esters (e.g., sodium dihydrogen phosphate) are generally low-risk, while amines may require handling precautions (e.g., P261, P262 ).

Biological Activity

2-Ethylhexan-1-amine; tridecyl dihydrogen phosphate is a compound that has garnered interest in various fields, including biochemistry and pharmacology. This article explores its biological activity, focusing on mechanisms, applications, and related research findings.

| Property | Value |

|---|---|

| CAS Number | 17701-04-1 |

| Molecular Formula | C16H35NO4P |

| Molecular Weight | 323.43 g/mol |

| IUPAC Name | 2-Ethylhexan-1-ammonium tridecyl phosphate |

The biological activity of 2-ethylhexan-1-amine; tridecyl dihydrogen phosphate primarily involves its role as a surfactant and emulsifying agent. Its amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability. This interaction can lead to alterations in cell signaling pathways, potentially affecting cellular responses to various stimuli.

Antimicrobial Properties

Research indicates that compounds similar to tridecyl dihydrogen phosphate exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis.

Cytotoxicity and Cell Proliferation

Studies have shown that 2-ethylhexan-1-amine derivatives can exhibit cytotoxic effects on certain cancer cell lines. For instance, one study demonstrated that alkylating agents can induce apoptosis in neoplastic cells, suggesting potential applications in cancer therapy .

Case Studies

- Cytotoxic Effects on Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various alkylating agents, including derivatives of 2-ethylhexan-1-amine. The findings indicated significant inhibition of cell proliferation in cultured cancer cells, supporting further investigation into its therapeutic potential .

- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of phospholipid derivatives against Gram-positive and Gram-negative bacteria. Results showed that these compounds effectively reduced bacterial viability, highlighting their potential as novel antimicrobial agents.

Applications

The biological activity of 2-ethylhexan-1-amine; tridecyl dihydrogen phosphate suggests several applications:

- Pharmaceuticals : Potential use in drug formulations as an emulsifier or stabilizing agent.

- Cosmetics : Application as a surfactant in personal care products.

- Agriculture : Possible use as an antimicrobial agent in agricultural products to protect crops from pathogens.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing complexes of 2-ethylhexan-1-amine and tridecyl dihydrogen phosphate?

- Methodology : Synthesis typically involves acid-base reactions between tridecyl dihydrogen phosphate (acidic component) and 2-ethylhexan-1-amine (basic component) in anhydrous solvents like dichloromethane or ethanol. Stoichiometric ratios (e.g., 1:1 or 1:2) are critical for product purity. lists registered CAS numbers (e.g., 17701-04-1) for these complexes, confirming established synthetic routes . Post-synthesis, vacuum drying and recrystallization in non-polar solvents enhance purity.

Q. What analytical techniques are effective for characterizing structural integrity?

- Methodology : Use FTIR to confirm phosphate (P=O, ~1250 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups. ¹H/³¹P NMR (e.g., in CDCl₃) resolves proton environments and phosphorus coordination. Mass spectrometry (ESI-MS) verifies molecular weight and complex stoichiometry. provides structural data for analogous tridecyl phosphate derivatives, supporting these techniques .

Q. How should researchers handle and store these compounds to prevent degradation?

- Methodology : Store under inert gas (argon/nitrogen) in airtight, light-resistant containers at -20°C. Avoid exposure to moisture (hygroscopic) and acidic/basic conditions, as tridecyl dihydrogen phosphate undergoes hydrolysis. Safety protocols from recommend PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How can discrepancies in stability data for tridecyl dihydrogen phosphate under varying pH be resolved?

- Methodology : Design controlled stability studies across pH 2–12 using buffered solutions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., phosphate oligomers). highlights dihydrogen phosphate’s propensity for self-association, which complicates stability assessments; thus, kinetic modeling (e.g., Arrhenius plots) under varying temperatures can isolate pH-specific effects .

Q. What strategies elucidate self-association behavior of tridecyl dihydrogen phosphate in organic solvents?

- Methodology : Employ dynamic light scattering (DLS) to detect aggregate formation in solvents like THF or toluene. Viscosity measurements can infer intermolecular interactions. Computational tools (e.g., molecular dynamics simulations ) model solvent-solute interactions, as suggested in for analogous phosphate systems .

Q. How can computational modeling predict interaction mechanisms between 2-ethylhexan-1-amine and tridecyl dihydrogen phosphate?

- Methodology : Use density functional theory (DFT) to calculate binding energies and optimize geometries of the complex. Molecular dynamics (MD) simulations in explicit solvents (e.g., ethanol) reveal dynamic interactions. ’s findings on phosphate oligomerization underscore the need to account for solvent polarity and ionic strength in models .

Q. What experimental approaches validate the surfactant properties of these compounds in colloidal systems?

- Methodology : Measure critical micelle concentration (CMC) using surface tension tensiometry or conductivity. Transmission electron microscopy (TEM) visualizes micelle morphology. notes that polyethylene glycol tridecyl ether phosphate derivatives exhibit surfactant behavior, suggesting similar methods apply .

Data Contradiction and Validation

Q. How to address conflicting reports on the catalytic activity of 2-ethylhexan-1-amine in phosphate ester hydrolysis?

- Methodology : Replicate experiments under standardized conditions (pH, temperature, solvent purity). Use kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁸O in phosphate) to track reaction pathways. Cross-reference with ’s kinetic studies on potassium dihydrogen phosphate hydrolysis for mechanistic insights .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.